molecular formula C16H21ClN2O3 B15211247 Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride CAS No. 35689-00-0

Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride

Cat. No.: B15211247
CAS No.: 35689-00-0
M. Wt: 324.80 g/mol
InChI Key: IRWKSRKEBOYZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

CAS No.

35689-00-0

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C16H20N2O3.ClH/c1-11-13-5-4-12(20-3)10-14(13)21-15(11)16(19)18-8-6-17(2)7-9-18;/h4-5,10H,6-9H2,1-3H3;1H

InChI Key

IRWKSRKEBOYZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.